

Application Notes and Protocols for DSPE-d70 in Neurological Disease Lipidomics

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Compound of Interest

Compound Name: 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70

Cat. No.: B15552863

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding the pathophysiology of neurological diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).^{[1][2][3][4][5]} Dysregulation of lipid metabolism is a key feature of these conditions, affecting cellular membranes, signaling pathways, and energy homeostasis.^{[6][7][8][9][10][11][12]} Accurate quantification of lipid species is paramount for identifying potential biomarkers and therapeutic targets.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) is a deuterated phospholipid used as an internal standard in mass spectrometry (MS)-based lipidomics. Its chemical structure is identical to its endogenous counterpart, DSPE, except for the substitution of 70 hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of phosphatidylethanolamines (PEs) and other phospholipid classes in complex biological samples, such as brain tissue and cerebrospinal fluid (CSF). The use of deuterated standards helps to correct for variations in sample preparation, extraction efficiency, and MS ionization, ensuring high accuracy and reproducibility.^{[13][14]}

These application notes provide a detailed protocol for the use of DSPE-d70 in a typical lipidomics workflow for the analysis of brain tissue from a mouse model of a neurological disease.

Experimental Protocols

Protocol 1: Lipid Extraction from Brain Tissue using a Modified Folch Method

This protocol describes the extraction of total lipids from brain tissue samples.

Materials:

- Brain tissue (e.g., cortex, hippocampus)
- DSPE-d70 internal standard solution (1 mg/mL in chloroform:methanol 1:1, v/v)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Phosphate-buffered saline (PBS), ice-cold
- Dounce homogenizer
- Centrifuge
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- LC-MS grade solvents

Procedure:

- Sample Preparation:
 - Excise brain tissue of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
 - Weigh the frozen tissue (typically 10-50 mg).

- On ice, add 1 mL of ice-cold PBS to the tissue in a Dounce homogenizer.
- Homogenize the tissue thoroughly.
- Internal Standard Spiking:
 - Transfer the homogenate to a glass centrifuge tube.
 - Add a known amount of DSPE-d70 internal standard solution. The amount should be determined based on the expected concentration of endogenous PEs in the sample. A typical starting point is 10 μ L of a 1 mg/mL solution per 50 mg of tissue.
- Lipid Extraction:
 - Add 2 mL of chloroform and 1 mL of methanol to the homogenate (final ratio of chloroform:methanol:aqueous sample is approximately 2:1:0.8).
 - Vortex the mixture vigorously for 2 minutes.
 - Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
 - Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform. Vortex and centrifuge as before.
 - Combine the lower organic phase with the first extract.
- Washing:
 - Add 1 mL of 0.9% NaCl solution to the combined organic extract.
 - Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.
 - Carefully remove and discard the upper aqueous phase.
- Drying and Reconstitution:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a known volume (e.g., 200 μ L) of LC-MS grade isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.
- Transfer the reconstituted sample to an autosampler vial with a glass insert.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the lipid extract.

Instrumentation:

- High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Reversed-phase C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).

LC Conditions:

- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 55°C.
- Injection Volume: 5 μ L.
- Gradient:
 - 0-2 min: 40% B
 - 2-20 min: Linear gradient to 100% B

- 20-25 min: Hold at 100% B
- 25.1-30 min: Return to 40% B and equilibrate.

MS/MS Conditions:

- Ionization Mode: Electrospray ionization (ESI), positive and negative modes.
- Multiple Reaction Monitoring (MRM):
 - For positive mode, monitor for the neutral loss of the phosphoethanolamine headgroup (141 Da).
 - For negative mode, monitor for the fatty acid fragments.
 - Specific MRM transitions for DSPE (endogenous) and DSPE-d70 (internal standard) should be optimized. For DSPE (C41H82NO8P), the precursor ion in positive mode would be $[M+H]^+$ at m/z 748.6. For DSPE-d70, the precursor ion would be at m/z 818.9.
- Data Analysis:
 - Integrate the peak areas for the endogenous lipid species and the DSPE-d70 internal standard.
 - Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve constructed with known concentrations of non-deuterated lipid standards.

Data Presentation

The following tables represent hypothetical quantitative data from a lipidomics study comparing wild-type (WT) mice to a transgenic mouse model of Alzheimer's disease (AD-Tg).

Concentrations are expressed in $\mu\text{g/g}$ of brain tissue.

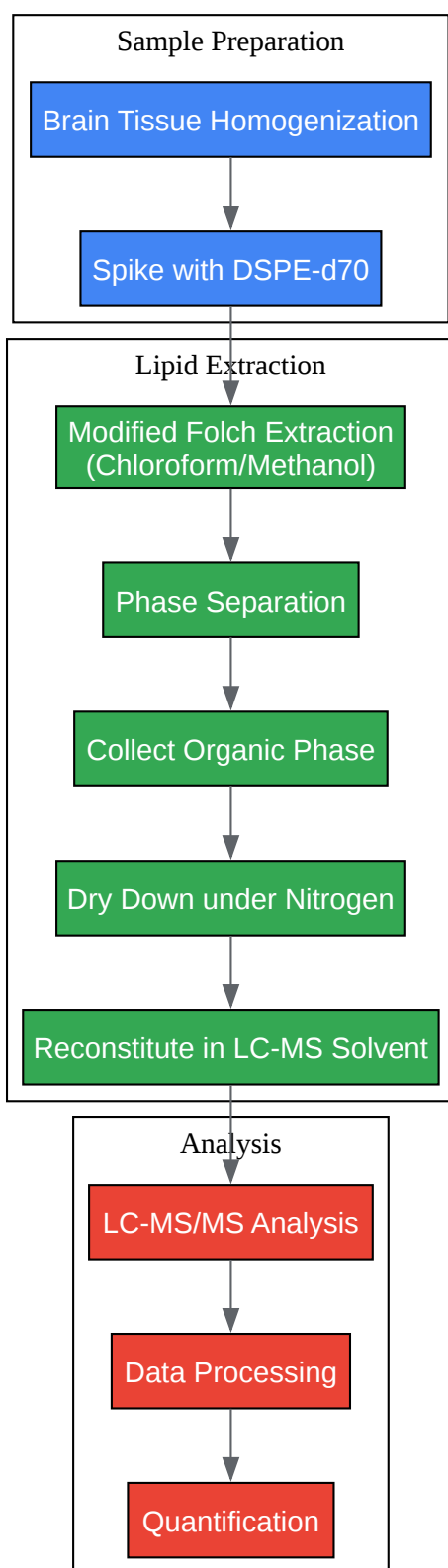
Table 1: Phosphatidylethanolamine (PE) Species in Mouse Brain Cortex

Lipid Species	WT (µg/g tissue, mean ± SD, n=8)	AD-Tg (µg/g tissue, mean ± SD, n=8)	Fold Change	p-value
PE(36:2)	150.3 ± 12.1	125.8 ± 10.5	0.84	<0.01
PE(38:4)	210.5 ± 18.9	170.2 ± 15.3	0.81	<0.01
PE(40:6)	185.7 ± 16.2	145.9 ± 13.1	0.79	<0.01
PE(O-38:5)	95.2 ± 8.7	115.6 ± 10.1	1.21	<0.05

Table 2: Other Phospholipid Classes in Mouse Brain Cortex

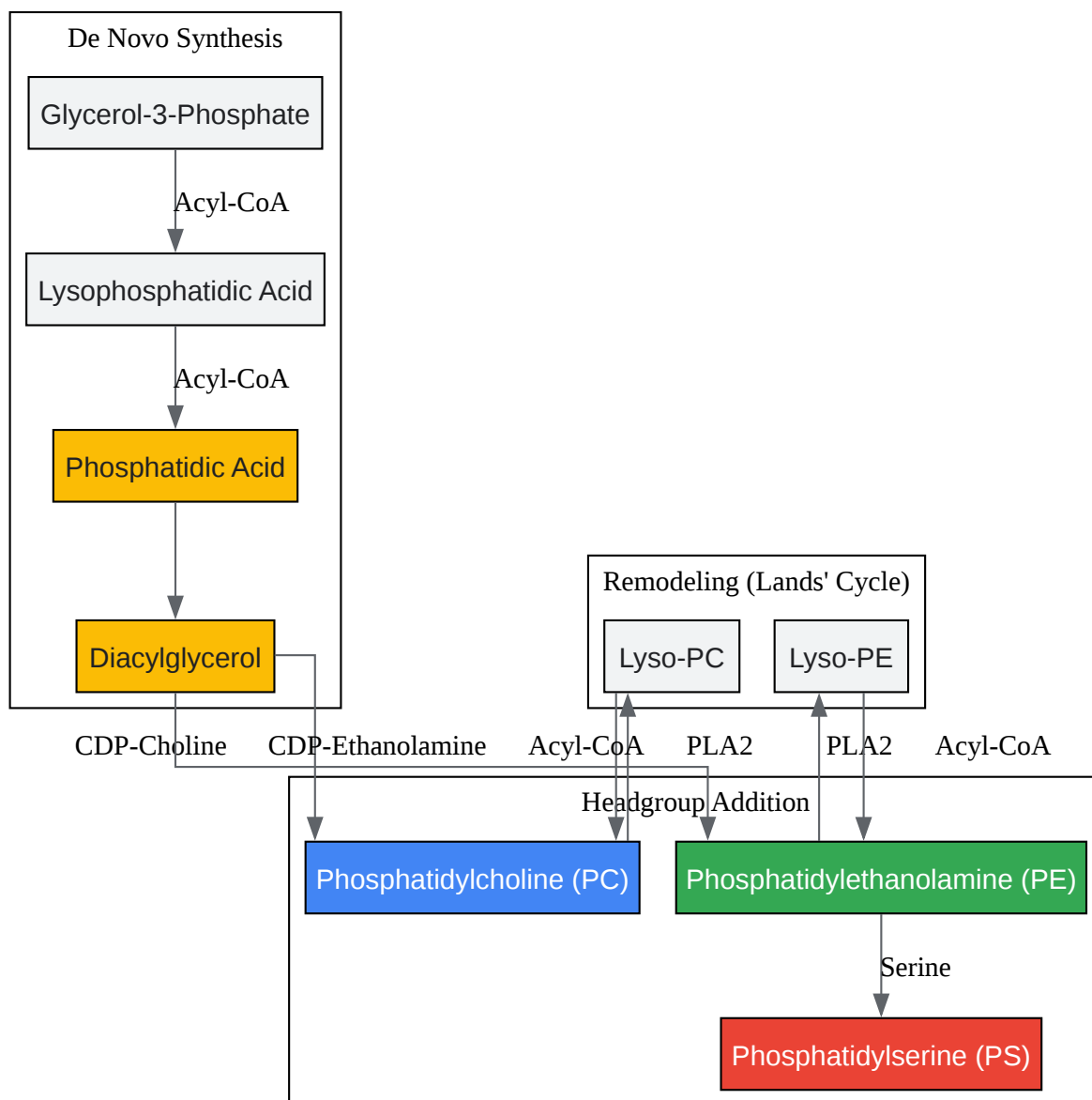
Lipid Class	WT (µg/g tissue, mean ± SD, n=8)	AD-Tg (µg/g tissue, mean ± SD, n=8)	Fold Change	p-value
Phosphatidylcholine (PC)	1250.6 ± 110.3	1180.4 ± 105.2	0.94	>0.05
Phosphatidylserine (PS)	450.2 ± 40.1	410.8 ± 38.5	0.91	<0.05
Phosphatidylinositol (PI)	320.9 ± 28.5	285.4 ± 25.1	0.89	<0.05

Visualizations



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Caption: Lipidomics workflow using DSPE-d70 as an internal standard.



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Caption: Simplified glycerophospholipid metabolism pathway.

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